M3 Receptor Binding Selectivity: Darifenacin Exhibits 59-Fold M3-over-M2 Discrimination Versus 1.3–12.3-Fold for Comparators
Darifenacin demonstrates the highest M3-over-M2 selectivity among clinically used oral antimuscarinics. In human recombinant receptor binding assays, darifenacin exhibits an M3/M2 Ki ratio of 59.2-fold (pKi M3 = 9.1 ± 0.10 vs. pKi M2 = 7.4 ± 0.10) [1]. In comparison, tolterodine shows only 3.6-fold M3/M2 selectivity, oxybutynin 12.3-fold, and trospium essentially non-selective at 1.3-fold [1]. In a separate radioligand binding study using human recombinant receptors, darifenacin Ki values were 0.79 nM (M3), 7.3 nM (M1), 46.0 nM (M2), 46.0 nM (M4), and 9.6 nM (M5), representing an M3/M2 selectivity of approximately 58-fold [2]. The comparator solifenacin showed Ki values of 12 nM (M3), 26 nM (M1), 170 nM (M2), yielding an M3/M2 ratio of approximately 14-fold [3].
| Evidence Dimension | M3 vs M2 muscarinic receptor selectivity (fold-difference in Ki) |
|---|---|
| Target Compound Data | M3/M2 selectivity = 59.2-fold (pKi method); 58-fold (Ki method); Ki M3 = 0.79 nM, Ki M2 = 46.0 nM |
| Comparator Or Baseline | Tolterodine: M3/M2 = 3.6-fold; Oxybutynin: M3/M2 = 12.3-fold; Trospium: M3/M2 = 1.3-fold; Solifenacin: M3/M2 ≈ 14-fold (Ki M3 = 12 nM, Ki M2 = 170 nM) |
| Quantified Difference | Darifenacin M3/M2 selectivity is approximately 16-fold greater than tolterodine, 4.8-fold greater than oxybutynin, 45-fold greater than trospium, and 4.2-fold greater than solifenacin |
| Conditions | Human recombinant muscarinic receptor subtypes M1–M5 expressed in CHO cells; radioligand binding with [3H]-NMS or [3H]-QNB; pKi determination (Napier & Gupta, 2002; Nilvebrant et al., 1997; Ikeda et al., 2002) |
Why This Matters
M2 receptors mediate cardiac chronotropic effects; darifenacin's extreme M3-over-M2 discrimination predicts a lower propensity for heart rate increases compared with less selective agents, which is a critical safety consideration in elderly OAB populations with cardiovascular comorbidities.
- [1] Napier C, Gupta P. Darifenacin is selective for the human recombinant M3 receptor subtype. Table 5 in: Chapple CR, et al. Br J Clin Pharmacol. 2006;61(3):287-298. (Reprinted data). Also: Life Sci. 1999;64(6-7):395-401. View Source
- [2] Nilvebrant L, Gillberg PG, Sparf B. Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Table 1 in: Abrams P, Andersson KE. BJU Int. 2006;97(Suppl 1):10-16. View Source
- [3] Ikeda K, Kobayashi S, Suzuki M, et al. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Biol Pharm Bull. 2007;30(1):54-58. View Source
